Physicochemical Differentiation: Density and Boiling Point Versus Non‑Fluorinated Analog
The presence of a C4‑fluorine atom increases molecular density and boiling point relative to the corresponding non‑fluorinated analog. 6‑Bromo‑4‑fluoro‑7‑methyl‑1H‑indole exhibits a predicted density of 1.6 ± 0.1 g·cm⁻³ and a boiling point of 320.2 ± 37.0 °C [1]. In contrast, 6‑bromo‑7‑methyl‑1H‑indole (CAS 1000343‑89‑4), which lacks the C4‑fluorine, has a reported melting point of 110‑116 °C and a lower molecular weight (210.07 g·mol⁻¹) , consistent with reduced density and altered thermal behavior. This physical difference directly impacts purification (e.g., distillation conditions) and formulation.
| Evidence Dimension | Density / Boiling Point |
|---|---|
| Target Compound Data | Density: 1.6 ± 0.1 g·cm⁻³; Boiling Point: 320.2 ± 37.0 °C |
| Comparator Or Baseline | 6‑Bromo‑7‑methyl‑1H‑indole: Density not reported; Melting Point 110‑116 °C |
| Quantified Difference | Higher density and boiling point attributable to C4‑fluorination |
| Conditions | Calculated properties (ACD/Labs) [1]; experimental melting point |
Why This Matters
The elevated boiling point and density influence distillation, crystallization, and solvent partitioning during work‑up, requiring distinct handling protocols compared to non‑fluorinated indoles.
- [1] ChemSpider. 6-Bromo-4-fluoro-7-methyl-1H-indole. CSID:24703453. View Source
